

# Predicted ADMET properties of 4-(Morpholinomethyl)benzoic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(Morpholinomethyl)benzoic acid

Cat. No.: B107514

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An In-Depth Technical Guide to the Predicted ADMET Profile of **4-(Morpholinomethyl)benzoic acid**

## Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, minimizing late-stage attrition and optimizing development resources. This guide provides a comprehensive, in-silico-driven analysis of the predicted ADMET profile for **4-(Morpholinomethyl)benzoic acid**, a molecule incorporating two key chemical moieties: benzoic acid and morpholine. By leveraging established computational models and empirical knowledge of its structural components, we will construct a predictive pharmacokinetic and toxicological profile. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the molecule's potential "drug-likeness" and outlining a standard computational workflow for such an assessment.

## Introduction: Rationale for In-Silico Profiling

**4-(Morpholinomethyl)benzoic acid** (Molecular Formula:  $C_{12}H_{15}NO_3$ ) is a compound that marries the structural features of benzoic acid, a common scaffold in pharmaceuticals, with a morpholine ring. The morpholine moiety is often considered a "privileged structure" in medicinal chemistry, frequently incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties. The benzoic acid component, conversely, has well-documented metabolic and excretion pathways.

Before committing to costly and time-consuming in vitro and in vivo studies, a robust in silico prediction of ADMET properties is an essential first step. This computational approach utilizes Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular modeling to forecast a compound's behavior in a biological system based solely on its chemical structure. This guide will deconstruct **4-(Morpholinomethyl)benzoic acid** to predict its ADMET profile, providing a foundational assessment of its drug development potential.

## Foundational Physicochemical Properties and "Drug-Likeness"

A molecule's journey through the body is fundamentally governed by its physicochemical properties. These parameters are the inputs for most ADMET prediction models and provide a preliminary screen for "drug-likeness," most famously encapsulated by Lipinski's Rule of Five.

### Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a guideline to evaluate if a compound possesses properties that would likely make it an orally active drug. An orally active drug generally has no more than one violation of the following criteria:

- Molecular Weight (MW)  $\leq$  500 Daltons
- LogP (a measure of lipophilicity)  $\leq$  5
- Hydrogen Bond Donors (HBD)  $\leq$  5
- Hydrogen Bond Acceptors (HBA)  $\leq$  10

As detailed in Table 1, **4-(Morpholinomethyl)benzoic acid** comfortably adheres to all criteria, suggesting a high probability of good membrane permeability and oral absorption.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for **4-(Morpholinomethyl)benzoic acid**

Property	Predicted Value	Lipinski's Rule (Threshold)	Violation	Source
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>3</sub>	N/A	N/A	
Molecular Weight	221.25 g/mol	≤ 500	No	
XLogP3	-0.5	≤ 5	No	
Hydrogen Bond Donors	1	≤ 5	No	
Hydrogen Bond Acceptors	3	≤ 4	No	
Rotatable Bond Count	2	≤ 10 (common extension)	No	
Topological Polar Surface Area (TPSA)	53.8 Å <sup>2</sup>	< 140 Å <sup>2</sup> (BBB penetration)	No	

Data sourced from PubChem CID 3651916.

The low XLogP3 value indicates high hydrophilicity, which is favorable for solubility but may hinder passive diffusion across highly lipophilic barriers like the blood-brain barrier. The TPSA is well within the range associated with good oral bioavailability.

## Predicted ADMET Profile

This section synthesizes the predicted ADMET properties based on the molecule's structure and the known behavior of its constituent moieties.

### Absorption

- Oral Bioavailability:** The compound's full compliance with Lipinski's Rule of Five strongly predicts good oral absorption. Computational models for Human Intestinal Absorption (HIA) are expected to classify this molecule as having high permeability. The morpholine ring is known to improve aqueous solubility, which is a critical factor for absorption.

- **Caco-2 Permeability:** Caco-2 cell permeability assays are the in vitro gold standard for predicting intestinal absorption. In silico models would likely predict moderate to high permeability for this compound, driven by its small size and favorable physicochemical profile.
- **Skin Permeability:** Benzoic acid and its derivatives can be absorbed through the skin. Given the compound's relatively small size and moderate polarity, some degree of dermal absorption is possible, though this is not its intended route.

## Distribution

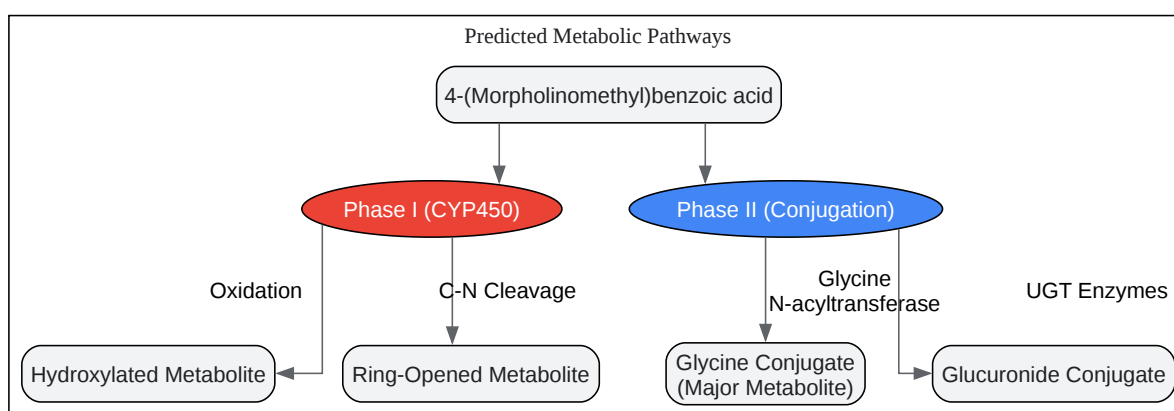
- **Plasma Protein Binding (PPB):** The degree to which a drug binds to plasma proteins like albumin affects its availability to act on targets or be metabolized. Given its hydrophilic nature (XLogP3 -0.5), **4-(Morpholinomethyl)benzoic acid** is predicted to exhibit low to moderate plasma protein binding.
- **Blood-Brain Barrier (BBB) Permeability:** Penetration into the central nervous system is tightly regulated. The low lipophilicity and TPSA of 53.8 Å<sup>2</sup> suggest that the compound is unlikely to cross the BBB via passive diffusion in significant amounts. It is therefore predicted to be a CNS-sparing compound.

## Metabolism

The metabolism of **4-(Morpholinomethyl)benzoic acid** is predicted to follow pathways characteristic of its two primary structural components.

- **Phase I Metabolism:** The morpholine ring, while generally stable, can undergo oxidation or C-N bond cleavage initiated by Cytochrome P450 (CYP) enzymes. The benzoic acid ring may undergo minor hydroxylation, also mediated by CYPs.
- **Phase II Metabolism:** This is predicted to be the dominant metabolic pathway. The carboxylic acid group of the benzoic acid moiety is expected to be the primary site of conjugation.
  - **Glycine Conjugation:** The most common metabolic fate for benzoic acid is conjugation with glycine in the liver to form hippuric acid. This compound would analogously form 4-(Morpholinomethyl)hippuric acid.

- Glucuronidation: A secondary pathway involves conjugation with glucuronic acid to form a benzoyl glucuronide metabolite.
- CYP Inhibition/Induction: In silico models are used to predict whether a compound will inhibit or induce major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Without specific modeling, it is difficult to predict, but this would be a critical assessment to avoid drug-drug interactions.



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Caption: Predicted metabolic fate of **4-(Morpholinomethyl)benzoic acid**.

## Excretion

Consistent with the metabolism of benzoic acid, the primary route of excretion is predicted to be renal. The hydrophilic metabolites, particularly the major glycine conjugate, are expected to be efficiently cleared from the bloodstream by the kidneys and eliminated in the urine.

## Toxicity

- Acute Toxicity: Safety Data Sheets for the compound indicate it may cause skin, eye, and respiratory irritation. No data on acute oral toxicity is available, but it is not predicted to be

highly toxic based on its structure.

- **hERG Inhibition:** Inhibition of the hERG potassium channel is a key indicator of potential cardiotoxicity. This is a standard parameter predicted by QSAR models. Given the lack of known structural alerts for hERG binding, the risk is predicted to be low, but requires formal computational assessment.
- **Mutagenicity (Ames Test):** In silico models predict the likelihood of a compound causing DNA mutations. The structure of **4-(Morpholinomethyl)benzoic acid** does not contain obvious structural alerts for mutagenicity, suggesting a low probability of a positive Ames test.
- **Hepatotoxicity:** Drug-induced liver injury is a major concern. Predictive models would assess this risk based on structural features and predicted metabolic pathways.

Table 2: Summary of Predicted ADMET Properties

ADMET Parameter	Prediction	Rationale / Confidence
Absorption		
Oral Bioavailability	High	Compliant with Lipinski's rules; contains solubilizing morpholine group. High confidence.
Distribution		
Blood-Brain Barrier	Low / CNS Sparing	Hydrophilic (XLogP3 -0.5), TPSA < 140 Å². High confidence.
Plasma Protein Binding	Low to Moderate	Hydrophilic nature suggests weaker binding to albumin. Moderate confidence.
Metabolism		
Primary Pathway	Phase II Glycine Conjugation	Based on well-established benzoic acid metabolism. High confidence.
CYP450 Interaction	Possible Substrate/Inhibitor	Requires specific modeling; morpholine and benzene rings can interact with CYPs. Low confidence without data.
Excretion		
Primary Route	Renal (Urine)	Excretion of hydrophilic metabolites is typical for benzoic acid derivatives. High confidence.
Toxicity		
hERG Inhibition	Low	No obvious structural alerts for cardiotoxicity. Moderate confidence.

Mutagenicity (Ames)	Negative	No common structural alerts for mutagenicity. Moderate confidence.
Irritation	Skin, Eye, Respiratory Irritant	Based on available Safety Data Sheets.

## Protocol: Standard In-Silico ADMET Prediction Workflow

This section outlines a generalized, step-by-step protocol for obtaining a preliminary ADMET profile using widely available computational tools.

Objective: To generate a comprehensive predicted ADMET profile for a novel small molecule.

Required Input: The chemical structure of the compound in a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System).

- SMILES for **4-(Morpholinomethyl)benzoic acid**: O=C(O)c1ccc(CN2CCOCC2)cc1

### Workflow Steps:

- Structure Input: 1.1. Navigate to a free ADMET prediction web server (e.g., SwissADME, pkCSM, admetSAR). 1.2. Input the canonical SMILES string of the molecule into the query field.
- Physicochemical Property Calculation: 2.1. Execute the prediction. 2.2. The server will first calculate fundamental properties: Molecular Weight, LogP, TPSA, H-bond donors/acceptors, and rotatable bonds. 2.3. Analyze these outputs against Lipinski's Rule of Five to assess "drug-likeness."
- Pharmacokinetic Prediction: 3.1. Navigate to the "ADME" or "Pharmacokinetics" section of the output. 3.2. Absorption: Examine predicted values for Human Intestinal Absorption (HIA) and/or Caco-2 permeability. 3.3. Distribution: Examine predicted values for Blood-Brain Barrier (BBB) permeability and Plasma Protein Binding (PPB). 3.4. Metabolism: Check for



predictions of Cytochrome P450 (CYP) substrate or inhibitor status for key isoforms (CYP2D6, CYP3A4, etc.). 3.5. Excretion: Examine the predicted Total Clearance value.

- Toxicity Prediction: 4.1. Navigate to the "Toxicity" or "ADMET" section. 4.2. Examine predictions for key toxicological endpoints: AMES Mutagenicity, hERG Inhibition, Hepatotoxicity, and others.
- Data Aggregation and Analysis: 5.1. Consolidate all predicted quantitative and qualitative data into summary tables (as shown in Tables 1 and 2). 5.2. Synthesize the results to form a holistic view of the compound's strengths and weaknesses. Identify potential liabilities (e.g., predicted hERG toxicity, poor absorption) that may require chemical modification or de-prioritize the compound.

Caption: A typical workflow for computational ADMET profiling.

## Conclusion and Forward Look

The in silico analysis of **4-(Morpholinomethyl)benzoic acid** predicts a favorable ADMET profile for an orally administered drug candidate. It demonstrates excellent "drug-likeness" properties according to Lipinski's Rule of Five, with a high probability of good oral absorption and a low likelihood of crossing the blood-brain barrier. Its metabolism is predicted to be straightforward, primarily involving Phase II conjugation of the benzoic acid moiety, leading to hydrophilic metabolites that are readily excreted by the kidneys. Key toxicological risks such as mutagenicity and cardiotoxicity are predicted to be low.

While these computational predictions are highly encouraging, they represent a foundational hypothesis. The next logical steps in the drug discovery process would be to validate these predictions through targeted in vitro experiments, including solubility assays, Caco-2 permeability studies, metabolic stability assays using liver microsomes, and screens for CYP inhibition and hERG channel binding. This guide serves as a robust starting point, effectively de-risking the initial stages of development and providing a clear, data-driven rationale for advancing **4-(Morpholinomethyl)benzoic acid** to the next phase of preclinical evaluation.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)